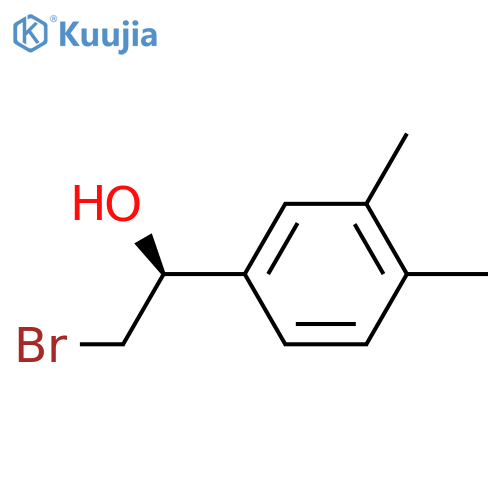

Cas no 1176530-65-6 ((1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol)

1176530-65-6 structure

商品名:(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol

CAS番号:1176530-65-6

MF:C10H13BrO

メガワット:229.113622426987

MDL:MFCD09863573

CID:5176922

(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol

- (1S)-2-bromo-1-(3,4-dimethylphenyl)ethanol

- (S)-2-Bromo-1-(3,4-dimethylphenyl)ethan-1-ol

- Benzenemethanol, α-(bromomethyl)-3,4-dimethyl-, (αS)-

-

- MDL: MFCD09863573

- インチ: 1S/C10H13BrO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5,10,12H,6H2,1-2H3/t10-/m1/s1

- InChIKey: PHRIPEMLGIZCFK-SNVBAGLBSA-N

- ほほえんだ: BrC[C@H](C1C=CC(C)=C(C)C=1)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 138

- トポロジー分子極性表面積: 20.2

- 疎水性パラメータ計算基準値(XlogP): 2.6

(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-87671-1.0g |

(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol |

1176530-65-6 | 1.0g |

$2203.0 | 2023-02-11 | ||

| Enamine | EN300-87671-0.1g |

(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol |

1176530-65-6 | 0.1g |

$553.0 | 2023-09-01 | ||

| Enamine | EN300-87671-0.5g |

(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol |

1176530-65-6 | 0.5g |

$603.0 | 2023-09-01 | ||

| Enamine | EN300-87671-2.5g |

(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol |

1176530-65-6 | 2.5g |

$1230.0 | 2023-09-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357748-20mg |

(S)-2-Bromo-1-(3,4-dimethylphenyl)ethan-1-ol |

1176530-65-6 | 95% | 20mg |

¥18606.00 | 2024-08-09 | |

| Enamine | EN300-87671-10g |

(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol |

1176530-65-6 | 10g |

$2701.0 | 2023-09-01 | ||

| Enamine | EN300-87671-10.0g |

(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol |

1176530-65-6 | 10.0g |

$9474.0 | 2023-02-11 | ||

| Enamine | EN300-87671-5g |

(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol |

1176530-65-6 | 5g |

$1821.0 | 2023-09-01 | ||

| Enamine | EN300-87671-0.05g |

(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol |

1176530-65-6 | 0.05g |

$528.0 | 2023-09-01 | ||

| Enamine | EN300-87671-5.0g |

(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol |

1176530-65-6 | 5.0g |

$6390.0 | 2023-02-11 |

(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol 関連文献

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

1176530-65-6 ((1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol) 関連製品

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬